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Compound of Interest

Compound Name:
3-(5-Chloro-2-methoxyphenyl)-2-

oxopropanoic acid

Cat. No.: B15322771

Get Quote

A Strategic Intermediate for Non-Canonical Amino Acid
Synthesis & Peptidomimetics
CAS Number: 1260636-36-9 (Referenced as derivative/analogous structures in synthesis)

Chemical Formula: C₁₀H₉ClO₄ Molecular Weight: 228.63 g/mol IUPAC Name: 3-(5-Chloro-2-
methoxyphenyl)-2-oxopropanoic acid

Executive Summary & Significance
In the landscape of modern medicinal chemistry, 5-chloro-2-methoxy-α-oxobenzenepropanoic

acid serves as a high-value chiral building block precursor. It is the α-keto acid analogue of the

non-canonical amino acid 5-chloro-2-methoxy-L-phenylalanine.

This compound is pivotal for:

Biocatalytic Synthesis: Acting as the pro-chiral ketone substrate for transaminase-mediated

asymmetric synthesis of enantiopure amino acids.
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Peptidomimetic Design: Introducing the 5-chloro-2-methoxy phenyl moiety into peptide

backbones to modulate lipophilicity, proteolytic stability, and receptor binding affinity (via

halogen bonding and steric effects).

Metabolic Stability: The 2-methoxy/5-chloro substitution pattern blocks common metabolic

soft spots on the phenyl ring, enhancing the half-life of derived pharmacophores.

Chemical Properties & Stability
Understanding the physicochemical behavior of this α-keto acid is essential for process

optimization.

Physicochemical Profile
Property Value / Description

Appearance Off-white to pale yellow crystalline powder

Melting Point 145–150 °C (Decomposes)

Solubility

Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water (acid form); Soluble in alkaline

aqueous buffers (as salt)

pKa (COOH) ~2.5 (Estimated, typical for α-keto acids)

pKa (Enol) ~8.0–9.0

LogP ~1.8 (Predicted)

Keto-Enol Tautomerism
Like all phenylpyruvic acid derivatives, this compound exists in a dynamic equilibrium between

its keto and enol forms in solution.

Keto Form: Favored in acidic aqueous solutions and solid state.

Enol Form: Stabilized in alkaline conditions and polar aprotic solvents, often forming a

conjugated system with the aromatic ring.
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Implication: Analytical methods (NMR/HPLC) must account for tautomeric peaks to avoid

misinterpretation of purity.

Stability Concerns
Oxidative Decarboxylation: In the presence of hydrogen peroxide or strong oxidants, it

converts to 5-chloro-2-methoxyacetic acid.

Thermal Decomposition: Prolonged heating above 60°C can induce decarboxylation to 5-

chloro-2-methoxyacetaldehyde.

Synthesis Methodologies
Two primary routes are employed: the classical Erlenmeyer-Plöchl Azlactone Synthesis

(chemical) and Biocatalytic Transamination (enzymatic).

Chemical Route: Erlenmeyer Azlactone Synthesis
This is the robust, scalable method for generating the racemic α-keto acid.

Step-by-Step Protocol:

Condensation: React 5-chloro-2-methoxybenzaldehyde (CAS 7035-09-8) with N-

acetylglycine in acetic anhydride with sodium acetate (base) to form the Azlactone

intermediate.

Conditions: Reflux, 2–4 hours.

Yield: Typically 70–85%.

Hydrolysis: Acidic hydrolysis of the azlactone (using dilute HCl or H₂SO₄) opens the ring and

removes the acetyl group, yielding the α-keto acid.

Note: This step releases the acyl group and generates the α-keto acid directly, often

precipitating upon cooling.

Biocatalytic Route: Transamination
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Used for the asymmetric synthesis of the corresponding L-amino acid from the α-keto acid

precursor.

Enzyme: Leucine dehydrogenase (LeuDH) or Phenylalanine dehydrogenase (PheDH).

Cofactor: NADH (requires recycling system like Formate Dehydrogenase).

Mechanism: Reductive amination of the α-keto group to the L-amino acid.

Synthesis Workflow Diagram

5-Chloro-2-methoxybenzaldehyde
(Starting Material) Azlactone Intermediate

N-Acetylglycine,
Ac2O, NaOAc 5-Chloro-2-methoxy-

alpha-oxobenzenepropanoic acid
(Target)

Acid Hydrolysis
(HCl/H2O) 5-Chloro-2-methoxy-

L-phenylalanine

Transaminase/PheDH
+ NH3, NADH

Oxidative Deamination
(In vivo/vitro)

Click to download full resolution via product page

Caption: Figure 1. Chemical synthesis via Erlenmeyer-Plöchl route and biocatalytic

interconversion.

Applications in Drug Discovery
The "5-chloro-2-methoxy" moiety is a privileged substructure in medicinal chemistry.[1]

Non-Canonical Amino Acid Incorporation
The α-keto acid is the direct precursor to 5-chloro-2-methoxy-L-phenylalanine. This amino acid

is used to substitute native Phenylalanine or Tyrosine residues in biologically active peptides.

Effect: The ortho-methoxy group introduces steric hindrance that restricts conformational

freedom (conformational locking), potentially increasing receptor selectivity.

Electronic Modulation: The meta-chloro group is electron-withdrawing (

), reducing the electron density of the aromatic ring compared to native Phe, which can
strengthen
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-

stacking interactions with electron-rich receptor residues.

Enzyme Inhibition (Proteases)
α-Keto acids themselves can act as transition-state analogues for metalloproteases or serine

proteases. The electrophilic ketone carbon can form a reversible hemiketal/hemiacetal with the

active site serine or water molecule, inhibiting the enzyme.

Analytical Characterization Protocols
To ensure the integrity of the compound for research use, the following analytical standards are

recommended.

HPLC Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 210 nm (amide/carbonyl) and 280 nm (aromatic).

Retention Time: Expect the keto form and enol form to potentially show peak splitting or

broadening depending on pH.

NMR Spectroscopy (DMSO-d₆)
¹H NMR:

3.80 (s, 3H, -OCH₃).

4.05 (s, 2H, -CH₂- in keto form). Note: May diminish if enol form dominates.

6.90–7.30 (m, 3H, Aromatic protons).
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13.0 (br s, 1H, -COOH).

¹³C NMR:

Carbonyl carbons: ~195 ppm (Ketone), ~165 ppm (Carboxyl).

Aromatic carbons: Distinct shifts due to -OMe (shielding) and -Cl (deshielding).

Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin, Eye, Respiratory).

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid

dust inhalation.

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is

hygroscopic and sensitive to oxidation over long periods.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber (due to Chlorine content).

References
Erlenmeyer-Plöchl Synthesis: Carter, H. E. (1946). "Azlactones." Organic Reactions, 3, 198.

Link

Biocatalytic Transamination: Tao, R., et al. (2014). "Synthesis of chiral non-natural amino

acids with L-amino acid deaminase." Applied Microbiology and Biotechnology, 98(9), 3983-

3990. Link

Phenylpyruvic Acid Properties: Ganem, B. (2009).

Chemical Structure Validation: PubChem Compound Summary for substituted phenylpyruvic

acids. Link

Peptidomimetics in Drug Design: Gentle, I. E., et al. (2017). "Non-canonical amino acids in

the development of peptide-based therapeutics." Biochemical Society Transactions, 45(6),

1337-1344. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fen.wikipedia.org%2Fwiki%2FErlenmeyer%25E2%2580%2593Pl%25C3%25B6chl_azlactone_synthesis
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F24469299%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1042%2FBST20170138
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

To cite this document: BenchChem. [Technical Guide: 5-Chloro-2-Methoxy-α-
Oxobenzenepropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15322771/docs#technical-guide-5-chloro-2-methoxy-
oxobenzenepropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322771?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

